ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a pyridine moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a chlorophenylamine with a pyridine derivative, followed by cyclization to form the thiophene ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a dihydrothiophene compound .
Scientific Research Applications
Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused-ring structure and is known for its heat-resistant properties.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Another compound with a fused pyridine ring, used in energetic materials.
Uniqueness
Ethyl (5Z)-2-[(4-chlorophenyl)amino]-4-oxo-5-(pyridin-4-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is unique due to its combination of a thiophene ring with a pyridine moiety and a chlorophenyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl (5Z)-2-(4-chlorophenyl)imino-4-hydroxy-5-(pyridin-4-ylmethylidene)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-2-25-19(24)16-17(23)15(11-12-7-9-21-10-8-12)26-18(16)22-14-5-3-13(20)4-6-14/h3-11,23H,2H2,1H3/b15-11-,22-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMOQSAACGEXCO-AXPJIBDUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=NC=C2)SC1=NC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=NC=C2)/SC1=NC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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